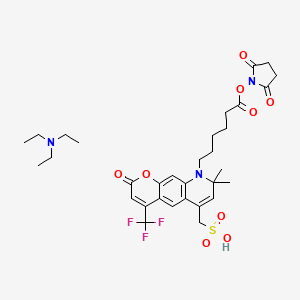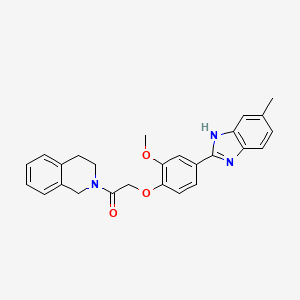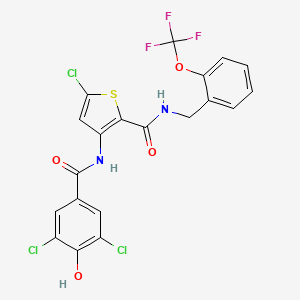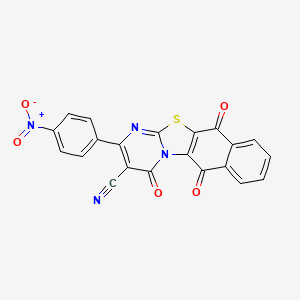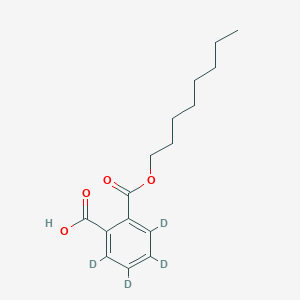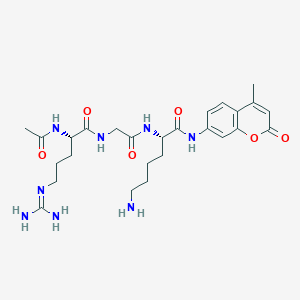
Ac-Arg-Gly-Lys-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Arg-Gly-Lys-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. The process involves rigorous quality control to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
Ac-Arg-Gly-Lys-AMC primarily undergoes hydrolysis, a reaction where water breaks the peptide bond, releasing AMC. This reaction is catalyzed by proteases, making it a valuable tool for studying enzyme activity .
Common Reagents and Conditions
Reagents: Proteases such as trypsin or histone deacetylases (HDACs).
Conditions: The reaction typically occurs in buffered aqueous solutions at physiological pH and temperature.
Major Products
The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which is fluorescent under ultraviolet light .
Scientific Research Applications
Ac-Arg-Gly-Lys-AMC has a wide range of applications in scientific research:
Chemistry: Used as a substrate in fluorogenic assays to study enzyme kinetics and inhibition.
Biology: Employed in the investigation of protease activity in various biological samples.
Medicine: Utilized in drug discovery and development, particularly in screening for protease inhibitors.
Industry: Applied in the quality control of enzyme preparations and in the development of diagnostic assays
Mechanism of Action
The mechanism of action of Ac-Arg-Gly-Lys-AMC involves its hydrolysis by proteases. The peptide bond between lysine and AMC is cleaved, releasing AMC, which emits fluorescence. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are the active sites of proteases, and the pathway involves the catalytic hydrolysis of the peptide bond .
Comparison with Similar Compounds
Similar Compounds
Ac-Gly-Gly-Lys-AMC: Another fluorogenic substrate used for similar purposes.
Ac-Leu-Gly-Lys-AMC: Used in assays for different proteases.
Ac-Gly-Ala-Lys-AMC: Employed in specific enzyme activity studies
Uniqueness
Ac-Arg-Gly-Lys-AMC is unique due to its specific sequence, which makes it a suitable substrate for a wide range of proteases. Its high sensitivity and specificity in fluorogenic assays make it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C26H38N8O6 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide |
InChI |
InChI=1S/C26H38N8O6/c1-15-12-23(37)40-21-13-17(8-9-18(15)21)33-25(39)20(6-3-4-10-27)34-22(36)14-31-24(38)19(32-16(2)35)7-5-11-30-26(28)29/h8-9,12-13,19-20H,3-7,10-11,14,27H2,1-2H3,(H,31,38)(H,32,35)(H,33,39)(H,34,36)(H4,28,29,30)/t19-,20-/m0/s1 |
InChI Key |
XJIGHDDAHNVJTC-PMACEKPBSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


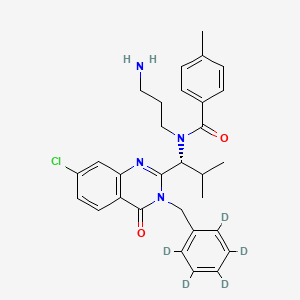


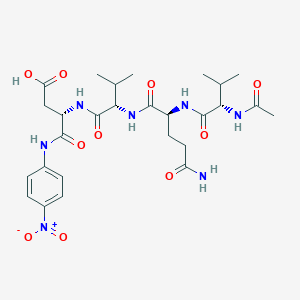

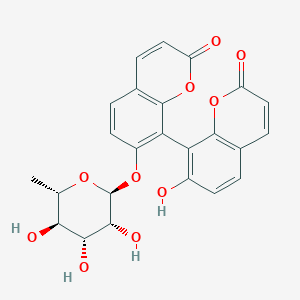
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetracosanethioate;azane](/img/structure/B12378359.png)

